2-(1H-pyrazol-1-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide
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Overview
Description
Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of pyrazole compounds often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds . The synthesis of pyridine derivatives is more complex and can involve reactions like Chichibabin synthesis .Molecular Structure Analysis
The molecular structure of pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Pyrazole and pyridine rings are involved in a variety of chemical reactions. Pyrazoles can act as ligands in coordination chemistry . Pyridines can participate in many organic reactions, such as Suzuki couplings and Buchwald-Hartwig amination .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents . Pyridine is also a colorless liquid, but it has a distinct, unpleasant fish-like odor .Scientific Research Applications
Synthesis and Bioactivity
- Bioactivity Against Bacteria and Algae: A study by Yu, Li, Zhang, and Xu (2020) synthesized similar compounds to 2-(1H-pyrazol-1-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide, demonstrating bioactivity against selected bacteria and marine chlorella, with one compound achieving an 81% yield with good bioactivity (Yu et al., 2020).
Antioxidant and Antitumor Properties
- Antioxidant and Antitumor Evaluation: Research by Hamama, Gouda, Badr, and Zoorob (2013) involved the synthesis of N-substituted-2-amino-1,3,4-thiadiazoles, including compounds structurally related to 2-(1H-pyrazol-1-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide, showing promising antitumor and antioxidant activities (Hamama et al., 2013).
Insecticidal Assessment
- Efficacy Against Cotton Leafworm: Fadda et al. (2017) utilized a similar compound in the synthesis of various heterocycles, assessing their insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antimicrobial Activity
- Antimicrobial Agents: Bondock, Rabie, Etman, and Fadda (2008) synthesized new heterocycles incorporating an antipyrine moiety, related to 2-(1H-pyrazol-1-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide, and evaluated them as antimicrobial agents (Bondock et al., 2008).
Alzheimer's Disease Therapy
- Potential Alzheimer's Disease Treatment: A study by Umar et al. (2019) investigated 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, similar in structure to the target compound, as acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, presenting a new therapeutic approach for Alzheimer's disease (Umar et al., 2019).
Corrosion Inhibition
- Corrosion Prevention: Yıldırım and Cetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives for testing as corrosion inhibitors in acidic and mineral oil mediums, demonstrating significant inhibition efficiencies (Yıldırım & Cetin, 2008).
Kinase Inhibitory and Anticancer Activities
- Src Kinase Inhibitory and Anticancer Activities: Fallah-Tafti et al. (2011) synthesized N-benzyl substituted acetamide derivatives, including thiazolyl variants, showing Src kinase inhibitory and anticancer activities. These compounds are structurally related to the target compound (Fallah-Tafti et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-pyrazol-1-yl-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16(13-21-10-4-9-20-21)19-12-14-5-3-6-15(11-14)23-17-7-1-2-8-18-17/h1-11H,12-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXKOWMBHBXTNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide |
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